molecular formula C16H19F3N6 B12229646 N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12229646
M. Wt: 352.36 g/mol
InChI Key: JEOILAIHGFXBRH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzamide
  • N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine

Uniqueness

N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19F3N6

Molecular Weight

352.36 g/mol

IUPAC Name

N,N-dimethyl-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H19F3N6/c1-23(2)15-21-6-4-13(22-15)24-7-9-25(10-8-24)14-11-12(3-5-20-14)16(17,18)19/h3-6,11H,7-10H2,1-2H3

InChI Key

JEOILAIHGFXBRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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